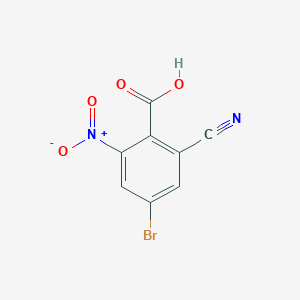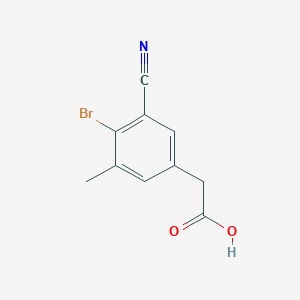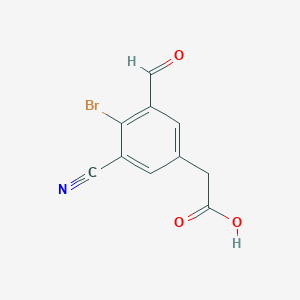
2,3-二溴-4-氟苯腈
描述
2,3-Dibromo-4-fluorobenzonitrile is an organic compound with the chemical formula C7H2Br2FN. It is a halogenated benzonitrile, characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a nitrile functional group. This compound is a white to light yellow crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.
科学研究应用
2,3-Dibromo-4-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: Intermediate in the synthesis of drugs, particularly those involving halogenated aromatic compounds.
Industry: Used in the production of dyes and other industrial chemicals.
作用机制
Target of Action
It is known that halogenated benzonitriles, such as this compound, often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .
Mode of Action
Benzylic halides, a group which includes this compound, are known to undergo nucleophilic substitution reactions . In these reactions, the halogen atom (bromine in this case) is replaced by a nucleophile, which could be a molecule or ion that donates an electron pair to form a chemical bond. This reaction can lead to changes in the structure and function of the target molecule .
Pharmacokinetics
Factors such as the compound’s solubility, stability, and molecular size can affect its absorption and distribution within the body .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of 2,3-Dibromo-4-fluorobenzonitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific biological environment in which it is present, including the types of cells, tissues, and biochemical pathways present .
生化分析
Biochemical Properties
2,3-Dibromo-4-fluorobenzonitrile plays a significant role in biochemical reactions due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, 2,3-Dibromo-4-fluorobenzonitrile can enhance insulin signaling pathways, which is crucial for glucose metabolism
Cellular Effects
The effects of 2,3-Dibromo-4-fluorobenzonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PTP1B leads to enhanced insulin receptor signaling, which can affect glucose uptake and metabolism in cells . Furthermore, it may impact the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, 2,3-Dibromo-4-fluorobenzonitrile exerts its effects through binding interactions with biomolecules and enzyme inhibition. Its primary mechanism of action involves the inhibition of PTP1B, which enhances insulin signaling by preventing the dephosphorylation of insulin receptor substrates . This inhibition leads to increased phosphorylation of downstream signaling molecules, such as phosphoinositide 3-kinase (PI3K) and protein kinase B (PKB/Akt), ultimately promoting glucose uptake and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dibromo-4-fluorobenzonitrile can change over time The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies are essential to understand the temporal dynamics of its biochemical effects.
Dosage Effects in Animal Models
The effects of 2,3-Dibromo-4-fluorobenzonitrile vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on glucose metabolism by enhancing insulin signaling. At higher doses, it could potentially cause toxic or adverse effects. Studies have indicated that high doses of similar compounds can lead to liver and kidney toxicity, although specific data on 2,3-Dibromo-4-fluorobenzonitrile are limited
Metabolic Pathways
2,3-Dibromo-4-fluorobenzonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of PTP1B plays a crucial role in modulating insulin signaling pathways, which are essential for glucose metabolism . Additionally, it may affect other metabolic pathways, although detailed information on these interactions is still being explored.
Transport and Distribution
The transport and distribution of 2,3-Dibromo-4-fluorobenzonitrile within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biochemical activity and function. Studies have shown that similar compounds can be transported across cell membranes via specific transporters, although specific data on 2,3-Dibromo-4-fluorobenzonitrile are limited . Understanding its transport mechanisms is crucial for determining its distribution and effects in biological systems.
Subcellular Localization
The subcellular localization of 2,3-Dibromo-4-fluorobenzonitrile can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. For instance, its interaction with PTP1B suggests that it may localize to regions where this enzyme is active, such as the endoplasmic reticulum
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-fluorobenzonitrile typically involves the bromination of 2,4-difluorobenzoic acid followed by a reaction with thionyl chloride and sodium cyanide. The resulting product is then brominated using bromine and a catalyst such as iron (III) bromide. This multi-step process requires careful control of reaction conditions and purification steps to obtain high purity and yield.
Industrial Production Methods
Industrial production methods for 2,3-Dibromo-4-fluorobenzonitrile are not extensively documented, but the synthesis generally follows similar routes as described above, with optimizations for large-scale production. The use of ammoxidation procedures has been reported for related compounds, which could potentially be adapted for industrial synthesis of 2,3-Dibromo-4-fluorobenzonitrile .
化学反应分析
Types of Reactions
2,3-Dibromo-4-fluorobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted benzonitriles.
Reduction: Formation of 2,3-dibromo-4-fluoroaniline.
Oxidation: Formation of 2,3-dibromo-4-fluorobenzoic acid.
相似化合物的比较
Similar Compounds
2,4-Dibromo-5-fluorobenzonitrile: Similar structure with different bromine and fluorine positions.
2,6-Dibromo-4-fluorobenzonitrile: Another halogenated benzonitrile with bromine atoms at different positions.
2,3-Difluorobenzonitrile: Contains fluorine atoms instead of bromine.
Uniqueness
2,3-Dibromo-4-fluorobenzonitrile is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable as an intermediate in the synthesis of specialized compounds.
属性
IUPAC Name |
2,3-dibromo-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFVXHBGDPKGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-Chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B1410387.png)






